![molecular formula C27H33N5O4Si B1403541 [(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol CAS No. 701278-05-9](/img/structure/B1403541.png)

[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol is a complex organic compound with a unique structure. Let’s explore its various aspects.

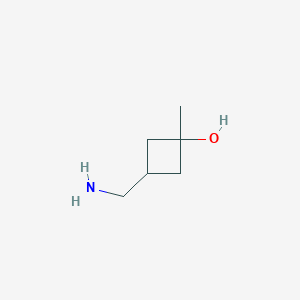

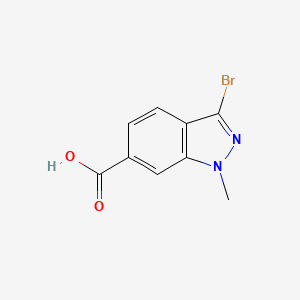

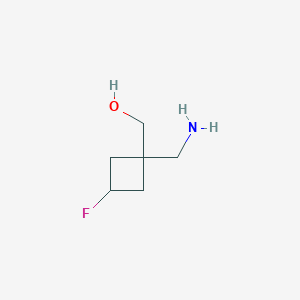

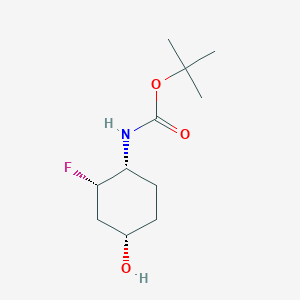

Molecular Structure Analysis

The compound’s molecular formula is C~10~H~18~O~2~ , with a molecular weight of 170.25 g/mol . Its structure comprises several functional groups, including an amino group, a purine ring, a benzyloxy group, and a silyl group. The stereochemistry is specified as (1S,2S,3S,5S) , indicating the absolute configuration of the chiral centers.

Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Investigating its behavior under various reaction conditions, such as acid-catalyzed hydrolysis, oxidation, or nucleophilic substitution, would provide valuable insights. Unfortunately, specific reactions are not outlined in the available data.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point is reported to be 57-59°C .

- Optical Activity : In toluene, it exhibits an optical rotation of [α]20/D +8.5° .

- Solubility : Investigating its solubility in various solvents would be relevant for practical applications.

Applications De Recherche Scientifique

Stereocontrol in Organic Synthesis

Research by Fleming and Lawrence (1998) demonstrates the application of silicon-containing compounds, closely related to your compound of interest, in organic synthesis. This study achieved high levels of open-chain stereocontrol in the synthesis of (–)-tetrahydrolipstatin, indicating the potential of such compounds in precise stereochemical configurations in organic synthesis (Fleming & Lawrence, 1998).

Novel Conformationally Locked Carbocyclic Nucleosides

Hřebabecký et al. (2006) synthesized novel nucleosides derived from compounds structurally similar to (1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol. Their research highlights the potential for creating new molecules with potential biological activity (Hřebabecký et al., 2006).

Synthesis of Methyl (+)-Nonactate

Another study by Ahmar, Duyck, and Fleming (1998) explores the use of silicon-containing compounds in the synthesis of methyl (+)-nonactate. This work emphasizes the role of such compounds in forming multiple stereogenic centres, which is crucial in the synthesis of complex organic molecules (Ahmar, Duyck, & Fleming, 1998).

Antiviral Activity

A study by Higashi-Kuwata et al. (2019) explored a novel nucleoside analog closely related to the compound , showing potent activity against hepatitis B virus. This indicates the potential application of such compounds in the development of antiviral medications (Higashi-Kuwata et al., 2019).

Anti-Cancer Activity

Lv et al. (2019) investigated a heterocyclic compound structurally similar to (1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol, demonstrating its potential anti-bone cancer activity. This research shows the therapeutic potential of such compounds in oncology (Lv et al., 2019).

Safety And Hazards

Safety data, including toxicity, flammability, and handling precautions, are not explicitly provided. Researchers working with this compound should consult additional sources and follow standard laboratory safety protocols.

Orientations Futures

- Biological Studies : Investigate its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.

- Derivatives : Explore the synthesis of derivatives with modified functional groups for enhanced properties.

- Applications : Assess its applicability in drug development, materials science, or catalysis.

Remember that this analysis is based on available information, and further research is essential for a comprehensive understanding of this intriguing compound.

Propriétés

IUPAC Name |

(1S,2S,3S,5S)-5-(2-amino-6-phenylmethoxypurin-9-yl)-3-[dimethyl(phenyl)silyl]-1,2-bis(hydroxymethyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O4Si/c1-37(2,19-11-7-4-8-12-19)21-13-22(27(35,16-34)20(21)14-33)32-17-29-23-24(32)30-26(28)31-25(23)36-15-18-9-5-3-6-10-18/h3-12,17,20-22,33-35H,13-16H2,1-2H3,(H2,28,30,31)/t20-,21+,22+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQXSAYLZCXRAT-HLIRBWCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CC(C(C1CO)(CO)O)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)([C@H]1C[C@@H]([C@@]([C@@H]1CO)(CO)O)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/structure/B1403462.png)

![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)